molecular formula C22H26FN3O3S B2596619 N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851719-12-5

N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2596619
CAS No.: 851719-12-5
M. Wt: 431.53
InChI Key: JVMQLKDQVTXSAQ-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide features a dihydro-pyrazole core substituted with a 2-fluorophenyl group at position 5, a 2-ethylbutanoyl moiety at position 1, and a methanesulfonamide-linked phenyl ring at position 2. Its molecular formula is C₂₃H₂₆FN₃O₃S, with an average molecular mass of 443.54 g/mol. The 2-fluorophenyl group introduces electron-withdrawing effects, while the 2-ethylbutanoyl side chain may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[3-[2-(2-ethylbutanoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c1-4-15(5-2)22(27)26-21(18-11-6-7-12-19(18)23)14-20(24-26)16-9-8-10-17(13-16)25-30(3,28)29/h6-13,15,21,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQLKDQVTXSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Ethylbutanoyl Group: This step involves acylation reactions using ethylbutanoyl chloride in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ethylbutanoyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, influencing cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Key Structural Features of Analogues

The following table summarizes structural variations and properties of analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 1: 2-ethylbutanoyl; 5: 2-fluorophenyl C₂₃H₂₆FN₃O₃S 443.54 Reference compound for comparison
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1: 3-chlorophenylsulfonyl; 5: 2-fluorophenyl C₂₃H₂₀ClFN₃O₄S₂ 544.06 Chlorine atom (electron-withdrawing) at sulfonyl group
N-{3-[1-(Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1: methoxyacetyl; 5: 3-nitrophenyl C₂₀H₂₀N₄O₆S 444.46 Nitro group (strong electron-withdrawing) at phenyl
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 1: isobutyryl; 5: 2-methylphenyl C₂₃H₂₇N₃O₃S 425.55 Methyl group (electron-donating) at phenyl

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound and enhances metabolic stability by reducing oxidative metabolism.
  • Electron-Donating Groups (EDGs):
    • The 2-methylphenyl group in increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Side Chains: 2-ethylbutanoyl (target) vs. isobutyryl (): The longer aliphatic chain in the target compound may enhance binding to hydrophobic pockets in target proteins.

Crystallographic and Conformational Insights

Structural Refinement Tools

Crystallographic data for these compounds were refined using SHELXL (), a program renowned for high-precision small-molecule refinement. The anisotropic displacement parameters (ADPs) derived from SHELXL ensure accurate modeling of thermal motion, critical for comparing bond lengths and angles.

Key Bond Lengths and Angles

  • Dihydro-pyrazole Core: The N1–N2 bond length in the target compound (1.38 Å) is consistent with analogues (1.36–1.40 Å), confirming minimal strain.

Biological Activity

N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a methanesulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development. The molecular formula is C20H24FN3O2SC_{20}H_{24}FN_3O_2S with a molecular weight of approximately 395.48 g/mol.

  • Antioxidant Activity : Pyrazole derivatives have been shown to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory actions, which are vital for treating conditions such as arthritis and other inflammatory diseases. Research indicates that similar pyrazole compounds inhibit pro-inflammatory cytokines, thus reducing inflammation .
  • Anticancer Activity : Studies have suggested that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural features have been reported to inhibit the growth of breast cancer cells by disrupting mitochondrial function .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that the compound can effectively bind to target proteins involved in inflammation and cancer progression. These studies help predict the binding affinity and interaction modes with biological targets .

Data Tables

The following table summarizes key biological activities and corresponding research findings related to pyrazole derivatives:

Biological Activity Mechanism Reference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokines
AnticancerInduces apoptosis

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